molecular formula C6H5Cl2N B1314159 2,4-Dichloro-5-methylpyridine CAS No. 56961-78-5

2,4-Dichloro-5-methylpyridine

Cat. No. B1314159
Key on ui cas rn: 56961-78-5
M. Wt: 162.01 g/mol
InChI Key: DUPJNQNLAKJWKU-UHFFFAOYSA-N
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Patent
US08598208B2

Procedure details

To a solution of 2,4-dichloro-5-methyl-pyridine (337 mg, 2.08 mmol) in methanol (10 mL), NaOH (93 mg, 2.33 mmol) is added. The mixture is refluxed for 5 days before it is cooled to rt, diluted with water and extracted with EA. The org. extract is dried over MgSO4, filtered and concentrated to give 2-chloro-4-methoxy-5-methyl-pyridine (240 mg) as a white solid; 1H NMR (CDCl3): δ 2.15 (s, 3H), 3.90 (s, 3H), 6.77 (s, 1H), 8.02 (s, 1H); 13C NMR (CDCl): δ 12.67, 55.60, 105.77, 121.77, 149.50, 150.29, 165.41.
Quantity
337 mg
Type
reactant
Reaction Step One
Name
Quantity
93 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[C:5]([CH3:9])=[CH:4][N:3]=1.[OH-:10].[Na+].[CH3:12]O>O>[Cl:1][C:2]1[CH:7]=[C:6]([O:10][CH3:12])[C:5]([CH3:9])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
337 mg
Type
reactant
Smiles
ClC1=NC=C(C(=C1)Cl)C
Name
Quantity
93 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 5 days before it
Duration
5 d
EXTRACTION
Type
EXTRACTION
Details
extracted with EA
EXTRACTION
Type
EXTRACTION
Details
extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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